(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol
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Overview
Description
®-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a pyridine ring, and a butanol side chain, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol typically involves multiple steps, including the formation of the purine base, the attachment of the pyridine ring, and the addition of the butanol side chain. Common synthetic routes may include:
Formation of the Purine Base: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Ring: This can be achieved through nucleophilic substitution reactions, where the pyridine ring is introduced to the purine base.
Addition of the Butanol Side Chain: This step may involve the use of protecting groups to ensure selective reactions, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its purine base suggests possible applications in the study of DNA and RNA interactions.
Medicine
In medicine, ®-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol could be investigated for its therapeutic potential. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)ethanol: Similar structure but with an ethanol side chain instead of butanol.
®-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)propan-1-ol: Similar structure but with a propanol side chain.
Uniqueness
The uniqueness of ®-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol lies in its specific combination of functional groups and side chains. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[[9-propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-7-9-18(12-17)20-10-5-6-11-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDUYGXNYHTXRE-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC(=CC=C3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC(=CC=C3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648564 |
Source
|
Record name | (2R)-2-{[9-(Propan-2-yl)-6-({[3-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056016-18-2 |
Source
|
Record name | (2R)-2-{[9-(Propan-2-yl)-6-({[3-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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